Mmp-7-IN-3 -

Mmp-7-IN-3

Catalog Number: EVT-10993254
CAS Number:
Molecular Formula: C34H43ClF3N7O9S
Molecular Weight: 818.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MMP-7, also known as matrix metalloproteinase-7, is a member of the matrix metalloproteinases family, which are zinc-dependent endopeptidases. This enzyme plays a crucial role in the degradation of extracellular matrix components and is involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. MMP-7 is encoded by the MMP7 gene located on chromosome 11q21-q22 and is expressed predominantly in epithelial cells of both normal and diseased tissues .

Source and Classification

Matrix metalloproteinase-7 is classified as a member of the matrix metalloproteinase family, which consists of at least 25 different enzymes that share similar structural characteristics and functions. It is primarily secreted by glandular epithelial cells and macrophages in response to various stimuli, including growth factors and oncogenes . MMP-7 is particularly notable for its ability to cleave a wide range of extracellular matrix proteins, such as collagen IV, gelatin, elastin, and fibronectin, making it essential in processes like wound healing and tumor metastasis .

Synthesis Analysis

Methods

The synthesis of matrix metalloproteinase-7 can be achieved through recombinant DNA technology. The human MMP7 gene can be cloned into expression vectors suitable for bacterial or eukaryotic systems. Following transformation into host cells, the protein can be expressed and subsequently purified using affinity chromatography techniques.

Technical Details

  1. Cloning: The MMP7 gene is amplified using polymerase chain reaction (PCR) techniques and inserted into an expression vector.
  2. Expression: The vector is introduced into host cells (e.g., Escherichia coli or mammalian cells) for protein production.
  3. Purification: The expressed protein is harvested and purified using methods such as ion exchange chromatography or size exclusion chromatography to obtain high-purity MMP-7 suitable for research or therapeutic applications .
Molecular Structure Analysis

Structure

MMP-7 consists of two main domains: a pro-domain that requires cleavage for activation and a catalytic domain that contains the zinc-binding site essential for its enzymatic activity. The enzyme's structure includes a shallow hydrophobic substrate-binding pocket, which differs from other metalloproteinases like MMP-9 that have more complex structures .

Data

  • Molecular Weight: The latent form of MMP-7 has a molecular weight of approximately 28 kDa, while the active form weighs around 19 kDa after cleavage of the pro-domain .
  • Metal Ion Coordination: MMP-7 binds four metal ions—one catalytic zinc ion and three calcium ions—crucial for maintaining its structural integrity and function .
Chemical Reactions Analysis

Reactions

Matrix metalloproteinase-7 catalyzes the hydrolysis of peptide bonds in various extracellular matrix proteins. Its activity is regulated through the binding of tissue inhibitors of metalloproteinases (TIMPs), which prevent uncontrolled degradation of the extracellular matrix.

Technical Details

  1. Substrate Specificity: MMP-7 can cleave multiple substrates including collagen IV, gelatin, fibronectin, laminin, and elastin.
  2. Activation Mechanism: The activation involves the cleavage of an N-terminal prodomain segment that exposes the active site for substrate binding .
Mechanism of Action

Process

MMP-7 facilitates tissue remodeling by degrading extracellular matrix components during physiological processes such as embryogenesis and wound healing. In pathological conditions like cancer, it promotes tumor invasion by breaking down barriers that restrict cell movement.

Data

MMP-7 activates other proteolytic enzymes such as MMP-2 and MMP-9, enhancing its role in promoting cancer cell adhesion and metastasis . Its expression levels correlate with tumor aggressiveness in several cancers including colorectal and pancreatic cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: MMP-7 is water-soluble due to its structure.
  • Stability: It remains stable under physiological conditions but requires specific pH and ionic conditions for optimal activity.

Chemical Properties

  • pH Optimum: The enzyme exhibits peak activity at neutral to slightly alkaline pH levels.
  • Temperature Stability: MMP-7 retains activity at physiological temperatures but may denature at extreme temperatures .
Applications

Matrix metalloproteinase-7 has significant scientific applications:

  1. Cancer Research: Used as a biomarker for diagnosing various cancers due to its elevated levels in malignancies.
  2. Tissue Repair Studies: Investigated for its role in wound healing and tissue regeneration processes.
  3. Inflammatory Disease Research: Assessed for involvement in diseases like chronic obstructive pulmonary disease and arthritis due to its role in tissue remodeling .
  4. Therapeutic Targeting: Potential target for drug development aimed at inhibiting its activity to prevent tumor metastasis or excessive tissue degradation .
Introduction to Matrix Metalloproteinase-7 as a Therapeutic Target

Biological Significance of Matrix Metalloproteinase-7 in Pathophysiology

Matrix Metalloproteinase-7 (also known as matrilysin-1) is the smallest member of the matrix metalloproteinase family, distinguished by its minimal domain structure comprising only a propeptide and catalytic domain, lacking the hemopexin-like C-terminal domain present in most other matrix metalloproteinases [3] [4]. This structural simplicity enables unique substrate specificity and functional versatility. Matrix Metalloproteinase-7 exhibits broad proteolytic activity against >30 substrates, including extracellular matrix components (collagen type IV, elastin, fibronectin, laminin) and non-matrix proteins such as E-cadherin, Fas ligand, pro-α-defensins, and pro-tumor necrosis factor-α [2] [4] [7]. This diverse substrate profile underpins its multifaceted roles in both physiological processes (tissue remodeling, antimicrobial defense, wound healing) and pathological contexts.

In disease states, Matrix Metalloproteinase-7 is transcriptionally upregulated primarily through the Wnt/β-catenin pathway, with additional regulation by activator protein-1, transforming growth factor-β, and inflammatory cytokines [4] [6]. Its expression is negligible in healthy adult kidneys, lungs, and gallbladders but markedly elevated in carcinomas (colorectal, gastric, ovarian, renal), fibrotic diseases (renal, pulmonary, hepatic), and inflammatory conditions (acute sepsis, arthritis) [2] [4] [7]. Pathologically, Matrix Metalloproteinase-7 facilitates epithelial-mesenchymal transition by degrading E-cadherin, disrupts basement membrane integrity via collagen IV/laminin cleavage, activates pro-inflammatory mediators (defensins, cytokines), and promotes cellular apoptosis through Fas ligand liberation [4] [6] [7]. These actions collectively drive cancer metastasis, tissue fibrosis, and inflammatory damage.

Table 1: Structural and Functional Features of Matrix Metalloproteinase-7 Compared to Other Matrix Metalloproteinases

FeatureMatrix Metalloproteinase-7Typical Matrix Metalloproteinases (e.g., Matrix Metalloproteinase-1, Matrix Metalloproteinase-2)
Molecular DomainsPropeptide + Catalytic domain onlyPropeptide + Catalytic + Hinge + Hemopexin domains
Molecular Weight (kDa)28 (latent); 19 (active)52–92 (varies by type)
Primary SubstratesECM: Collagen IV, elastin, fibronectin; Non-ECM: E-cadherin, FasL, pro-defensinsECM: Collagens, gelatins, proteoglycans
Key RegulatorsWnt/β-catenin, activator protein-1, transforming growth factor-βTissue inhibitors of metalloproteinases, cytokines, growth factors
Tissue Expression (Healthy)Limited (intestine, endometrium)Widespread (connective tissues, leukocytes)

Rationale for Selective Matrix Metalloproteinase-7 Inhibition in Disease Modulation

The selective targeting of Matrix Metalloproteinase-7, rather than broad-spectrum matrix metalloproteinase inhibition, is grounded in its non-redundant pathological functions and unfavorable risk-benefit profiles of pan-matrix metalloproteinase inhibitors. Genetic ablation studies demonstrate that Matrix Metalloproteinase-7 knockout mice are protected from:

  • Renal fibrosis (70% reduction in collagen deposition after unilateral ureteral obstruction) [4] [6]
  • Acute septic inflammation (100% survival post-lipopolysaccharide vs. 0% in wild-type) [7]
  • Tumor metastasis (50–70% reduction in lung colonization by chondrosarcoma) [5]

Matrix Metalloproteinase-7’s pathological uniqueness arises from its specific cleavage of disease-modifying substrates. For example, only Matrix Metalloproteinase-7 (not Matrix Metalloproteinase-2 or Matrix Metalloproteinase-9) cleaves nephrin in podocytes to induce proteinuria, and it is the dominant activator of α-defensins in intestinal Paneth cells during inflammation [4] [7]. Furthermore, Matrix Metalloproteinase-7 overexpression correlates with advanced disease stages and poor prognosis across multiple conditions. In clear cell renal cell carcinoma, high Matrix Metalloproteinase-7/tissue inhibitor of matrix metalloproteinases-2 ratios independently predict reduced 5-year survival (hazard ratio = 2.8, p<0.01) [8]. Similar associations exist in gastric cancer (80% sensitivity for metastasis prediction) and idiopathic pulmonary fibrosis (serum levels correlate with mortality) [2] [4].

Historical Development of Matrix Metalloproteinase-7 Inhibitors and Clinical Limitations

Early matrix metalloproteinase inhibitor development focused on broad-spectrum agents with zinc-binding pharmacophores (hydroxamates, carboxylates). Batimastat and marimastat exemplify first-generation inhibitors that targeted multiple matrix metalloproteinases, including Matrix Metalloproteinase-7 [1]. These compounds showed preclinical efficacy in cancer models but failed clinically due to:

  • Musculoskeletal toxicity: Dose-limiting tendinitis and arthralgia (40% of patients) from inhibition of matrix metalloproteinase-1 and matrix metalloproteinase-14 [1].
  • Lack of efficacy: Insufficient target specificity allowed compensatory matrix metalloproteinase upregulation [1].
  • Poor pharmacokinetics: Low oral bioavailability and rapid clearance [1].

Clinical trial failures underscored the need for selectivity. Second-generation inhibitors targeted specific matrix metalloproteinase subgroups, but Matrix Metalloproteinase-7-selective agents remained scarce due to conservation of the catalytic zinc-binding site across the matrix metalloproteinase family [1]. The evolution of rational drug design (crystallography, computational modeling) enabled exploitation of subtle differences in the Matrix Metalloproteinase-7 S1' pocket (shallower and more hydrophobic than matrix metalloproteinase-1 or matrix metalloproteinase-3) [3]. This facilitated development of selective compounds like Mmp-7-Inhibitor-3, designed to avoid off-target inhibition while blocking Matrix Metalloproteinase-7’s pathological substrate cleavage.

Table 2: Pathological Roles of Matrix Metalloproteinase-7 Across Disease Contexts

Disease CategoryKey Pathogenic MechanismsClinical Correlates
CarcinomasDegrades E-cadherin → epithelial-mesenchymal transition; Cleaves Fas ligand → apoptosis evasion; Activates pro-metastatic factorsOverexpression in 80–90% of colorectal, gastric, ovarian tumors; Correlates with advanced stage and metastasis [2] [8]
Organ FibrosisActivates transforming growth factor-β; Degrades basement membrane; Liberates β-catenin → fibroblast activationUrinary Matrix Metalloproteinase-7 predicts chronic kidney disease progression (AUC=0.89); Liver/lung fibrosis severity association [4] [6]
Acute InflammationProcesses pro-α-defensins → neutrophil chemotaxis; Disrupts intestinal tight junctions → bacterial translocationCritical for lipopolysaccharide-induced lethality (100% mortality in wild-type vs. 0% in knockouts) [7]
Cartilage DisordersShear stress-induced expression → extracellular matrix degradation; Facilitates chondrosarcoma invasionExpression correlates with chondrosarcoma grade (3-fold increase vs. normal) [5]

The trajectory of matrix metalloproteinase inhibitor development illustrates that effective Matrix Metalloproteinase-7 blockade requires: 1) High selectivity over other matrix metalloproteinases (particularly matrix metalloproteinase-1, matrix metalloproteinase-3, matrix metalloproteinase-14); 2) Cell permeability to access intracellular activation sites; and 3) Optimization of binding kinetics to prevent functional compensation. Mmp-7-Inhibitor-3 represents a product of this refined pharmacological approach, designed to overcome historical limitations through structural precision.

Properties

Product Name

Mmp-7-IN-3

IUPAC Name

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid

Molecular Formula

C34H43ClF3N7O9S

Molecular Weight

818.3 g/mol

InChI

InChI=1S/C34H43ClF3N7O9S/c1-33(2,3)29(31(50)45-14-4-5-20(45)16-26(39)46)43-30(49)25(15-19-10-12-40-13-11-19)42-28(48)18-41-27(47)9-8-24(32(51)52)44-55(53,54)21-6-7-23(35)22(17-21)34(36,37)38/h6-7,10-13,17,20,24-25,29,44H,4-5,8-9,14-16,18H2,1-3H3,(H2,39,46)(H,41,47)(H,42,48)(H,43,49)(H,51,52)/t20-,24-,25-,29+/m0/s1

InChI Key

ITXQTOBRXFVFDQ-OKEDDIKYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1CC(=O)N)NC(=O)C(CC2=CC=NC=C2)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CC2=CC=NC=C2)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.